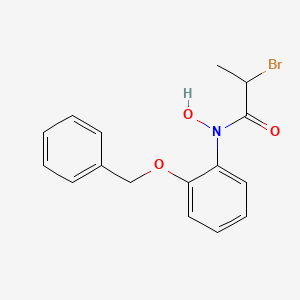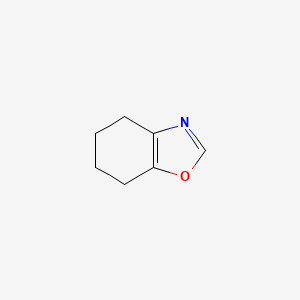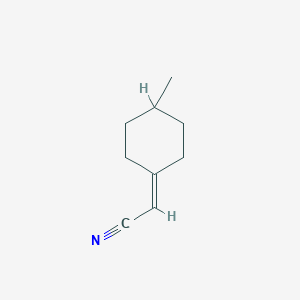
(S)-2-(4-Methylcyclohexylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Methylcyclohexylidene)acetonitrile is an organic compound characterized by its unique structure, which includes a cyclohexylidene ring substituted with a methyl group and an acetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Methylcyclohexylidene)acetonitrile typically involves the reaction of 4-methylcyclohexanone with a suitable nitrile source under basic conditions. One common method is the use of sodium cyanide in the presence of a catalyst to facilitate the formation of the acetonitrile group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-(4-Methylcyclohexylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(4-Methylcyclohexylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Methylcyclohexylidene)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. For example, in organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
®-2-(4-Methylcyclohexylidene)acetonitrile: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Methylcyclohexanone: A precursor in the synthesis of (S)-2-(4-Methylcyclohexylidene)acetonitrile.
Cyclohexylideneacetonitrile: A structurally related compound with a different substitution pattern.
Propiedades
Fórmula molecular |
C9H13N |
|---|---|
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
2-(4-methylcyclohexylidene)acetonitrile |
InChI |
InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h6,8H,2-5H2,1H3 |
Clave InChI |
QMUPUTCNIUGNQK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=CC#N)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


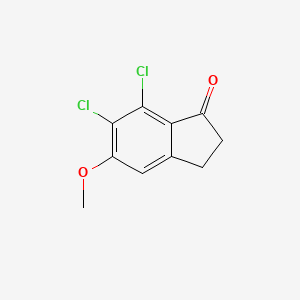

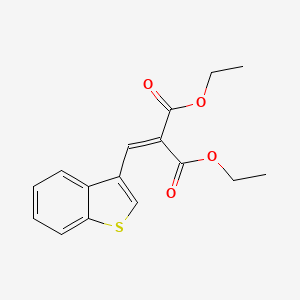
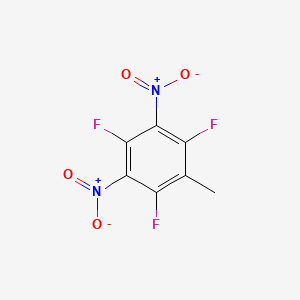
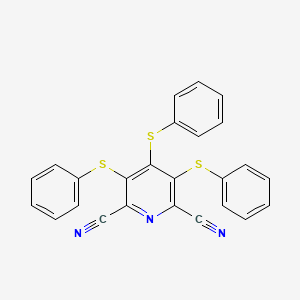

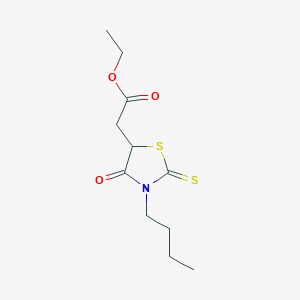
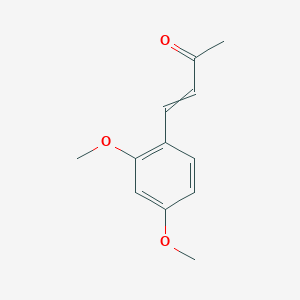
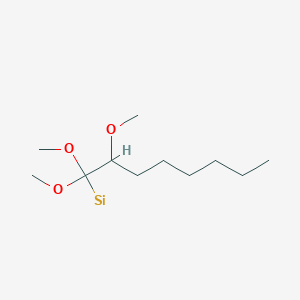
![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
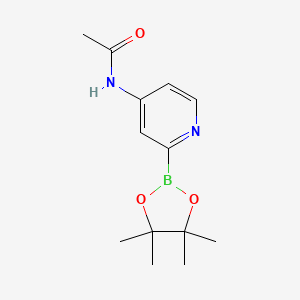
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
